molecular formula C17H16O3 B1609457 3,4'-Dimethoxychalcone CAS No. 52182-14-6

3,4'-Dimethoxychalcone

Cat. No.: B1609457
CAS No.: 52182-14-6
M. Wt: 268.31 g/mol
InChI Key: AQAKRWFRWHZVCZ-IZZDOVSWSA-N
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Description

3,4’-Dimethoxychalcone is a member of the chalcone family, which are compounds characterized by the presence of an aromatic ketone and an enone structure. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 3,4’-Dimethoxychalcone, in particular, has gained attention for its potential therapeutic applications and its role as a caloric restriction mimetic, which can mimic the beneficial effects of caloric restriction without the need to reduce caloric intake .

Biochemical Analysis

Biochemical Properties

3,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, primarily through its ability to induce autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which is essential for maintaining cellular homeostasis. 3,4’-Dimethoxychalcone interacts with several biomolecules, including the transcription factor EB (TFEB), which is a master regulator of lysosomal biogenesis and autophagy. By enhancing TFEB activity, 3,4’-Dimethoxychalcone promotes the formation of autophagosomes and the degradation of damaged cellular components .

Cellular Effects

3,4’-Dimethoxychalcone has been shown to exert significant effects on various cell types, including endothelial cells, myocardial cells, and macrophages. It induces autophagy in these cells, leading to the aggregation of autophagosome markers such as GFP-LC3 in the cytoplasm. This compound also influences cell signaling pathways, including the AMPK-TRPML1-calcineurin pathway, which is involved in autophagy regulation. Additionally, 3,4’-Dimethoxychalcone affects gene expression by promoting the nuclear translocation of TFEB, thereby enhancing the expression of autophagy-related genes .

Molecular Mechanism

At the molecular level, 3,4’-Dimethoxychalcone exerts its effects by binding to and activating TFEB. This activation leads to the transcription of genes involved in lysosomal biogenesis and autophagy. Furthermore, 3,4’-Dimethoxychalcone inhibits pyroptosis and necroptosis, two forms of programmed cell death, by enhancing autophagy. The compound’s ability to modulate these cellular processes is mediated through the AMPK-TRPML1-calcineurin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Dimethoxychalcone have been observed to change over time. The compound is stable under experimental conditions and maintains its autophagy-inducing activity over extended periods. Long-term studies have shown that 3,4’-Dimethoxychalcone can reduce the formation of atherosclerotic lesions and improve functional recovery after spinal cord injury. These effects are attributed to the sustained activation of autophagy and the inhibition of cell death pathways .

Dosage Effects in Animal Models

The effects of 3,4’-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, local application of 3,4’-Dimethoxychalcone significantly reduced neointimal hyperplasia and aortic lesions. Intraperitoneal injections of the compound also reduced the number of atherosclerotic lesions in the aorta. At high doses, 3,4’-Dimethoxychalcone may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3,4’-Dimethoxychalcone is involved in metabolic pathways related to autophagy and lysosomal biogenesis. It interacts with enzymes such as AMPK and calcineurin, which are key regulators of autophagy. By modulating these pathways, 3,4’-Dimethoxychalcone enhances the degradation of damaged cellular components and promotes cellular homeostasis .

Transport and Distribution

Within cells, 3,4’-Dimethoxychalcone is transported and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization to lysosomes, where it exerts its autophagy-inducing effects. The compound’s distribution within tissues is influenced by its ability to cross cellular membranes and accumulate in specific cell types .

Subcellular Localization

3,4’-Dimethoxychalcone is primarily localized in the cytoplasm, where it induces the formation of autophagosomes. It also promotes the nuclear translocation of TFEB, leading to the activation of autophagy-related genes. The compound’s subcellular localization is critical for its function, as it ensures the targeted activation of autophagy and the degradation of damaged cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out at room temperature and subsequently neutralized with acetic acid .

Industrial Production Methods: While specific industrial production methods for 3,4’-Dimethoxychalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of solvents like ethanol or methanol and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,4’-Dimethoxychalcone
  • 2’,4’-Dimethoxychalcone
  • 3,4,5-Trimethoxychalcone

Comparison: 3,4’-Dimethoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to 4,4’-Dimethoxychalcone, it has a broader autophagy-inducing activity and shows more potent antiatherogenic effects . The presence of methoxy groups at different positions on the aromatic rings can significantly alter the compound’s pharmacological properties and its interaction with biological targets .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAKRWFRWHZVCZ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52182-14-6
Record name 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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